molecular formula C19H25F6N3OS2 B14897234 N-((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)cyclohexyl)-2-methylpropane-2-sulfinamide

N-((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)cyclohexyl)-2-methylpropane-2-sulfinamide

Cat. No.: B14897234
M. Wt: 489.5 g/mol
InChI Key: AMHKHYZPKDADOQ-CTNYMNCNSA-N
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Description

N-((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)cyclohexyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and significant applications in various fields of science. This compound is characterized by the presence of a thiourea group, a cyclohexyl ring, and multiple trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)cyclohexyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the thiourea derivative and subsequent reactions to introduce the cyclohexyl and sulfinamide groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for continuous production under controlled conditions, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)cyclohexyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .

Major Products

Mechanism of Action

The mechanism of action of N-((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)cyclohexyl)-2-methylpropane-2-sulfinamide involves its ability to form multiple hydrogen bonds with substrates, stabilizing transition states and facilitating various chemical transformations. The molecular targets include oxyanions and other negatively charged species, which are stabilized through double hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)cyclohexyl)-2-methylpropane-2-sulfinamide stands out due to its combination of a thiourea group, cyclohexyl ring, and sulfinamide functionality, which together provide unique reactivity and stability. This makes it particularly valuable in asymmetric synthesis and other specialized applications .

Properties

Molecular Formula

C19H25F6N3OS2

Molecular Weight

489.5 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(tert-butylsulfinylamino)cyclohexyl]thiourea

InChI

InChI=1S/C19H25F6N3OS2/c1-17(2,3)31(29)28-15-7-5-4-6-14(15)27-16(30)26-13-9-11(18(20,21)22)8-12(10-13)19(23,24)25/h8-10,14-15,28H,4-7H2,1-3H3,(H2,26,27,30)/t14-,15-,31?/m1/s1

InChI Key

AMHKHYZPKDADOQ-CTNYMNCNSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@@H]1CCCC[C@H]1NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C)(C)S(=O)NC1CCCCC1NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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